Cas no 1228092-34-9 (Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate)

Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-[(1S,2S)-2-phenylcyclopropyl]carbamate
- TERT-BUTYL ((1S,2S)-2-PHENYLCYCLOPROPYL)CARBAMATE
- Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate
-
- インチ: 1S/C14H19NO2/c1-14(2,3)17-13(16)15-12-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3,(H,15,16)/t11-,12-/m0/s1
- InChIKey: MBZAGPLGLMIZOL-RYUDHWBXSA-N
- ほほえんだ: O(C(C)(C)C)C(N[C@H]1C[C@H]1C1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 233.141578849 g/mol
- どういたいしつりょう: 233.141578849 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- ぶんしりょう: 233.31
- トポロジー分子極性表面積: 38.3
Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD02050-5g |
tert-butyl(1S,2S)-2-phenylcyclopropyl)carbamate |
1228092-34-9 | 97% | 5g |
$1556 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1762752-1g |
tert-Butyl ((1s,2s)-2-phenylcyclopropyl)carbamate |
1228092-34-9 | 98% | 1g |
¥6190.00 | 2024-08-09 | |
abcr | AB591905-1g |
t-Butyl ((1S,2S)-2-phenylcyclopropyl)carbamate; . |
1228092-34-9 | 1g |
€1619.20 | 2024-07-24 | ||
abcr | AB591905-100mg |
t-Butyl ((1S,2S)-2-phenylcyclopropyl)carbamate; . |
1228092-34-9 | 100mg |
€520.80 | 2024-07-24 | ||
abcr | AB591905-250mg |
t-Butyl ((1S,2S)-2-phenylcyclopropyl)carbamate; . |
1228092-34-9 | 250mg |
€834.60 | 2024-07-24 | ||
abcr | AB591905-500mg |
t-Butyl ((1S,2S)-2-phenylcyclopropyl)carbamate; . |
1228092-34-9 | 500mg |
€1148.50 | 2024-07-24 |
Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamateに関する追加情報
Professional Introduction to Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate (CAS No: 1228092-34-9)
Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate, with the chemical formula C₁₃H₁₆NO₂, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of carbamates and exhibits a unique structural configuration characterized by a tert-butyl group and a chiral cyclopropyl moiety. The CAS number 1228092-34-9 provides a unique identifier for this substance, facilitating its recognition in scientific literature and industrial applications.
The synthesis of Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate involves a multi-step process that requires precise control over reaction conditions and stereochemistry. The presence of the (1S,2S)-configuration in the cyclopropyl ring is particularly noteworthy, as it introduces chirality into the molecule. Chiral molecules are of paramount importance in pharmaceuticals due to their distinct biological activities, which can vary significantly between enantiomers. The synthesis of this carbamate thus necessitates advanced techniques in organic chemistry, including stereoselective reactions and purification methods.
In recent years, there has been growing interest in the development of novel carbamate-based compounds for their potential therapeutic applications. Carbamates have been explored as intermediates in the synthesis of various bioactive molecules, including drugs that target neurological disorders, inflammation, and infectious diseases. The structural features of Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate make it a promising candidate for further investigation in this context.
One of the most compelling aspects of this compound is its potential as a building block for more complex pharmacophores. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of drug candidates. Meanwhile, the phenylcyclopropyl moiety introduces rigidity to the molecular structure, potentially enhancing stability and bioavailability. These features make Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate an attractive scaffold for medicinal chemists seeking to design novel therapeutics.
Recent studies have highlighted the importance of chiral carbamates in drug development. For instance, researchers have demonstrated that enantiomerically pure carbamates can exhibit differential pharmacological effects due to their interaction with biological targets such as enzymes and receptors. The (1S,2S)-configuration of Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate may confer unique biological properties that could be exploited in therapeutic applications. Further investigation into its pharmacokinetic and pharmacodynamic profiles is warranted to fully understand its potential.
The pharmaceutical industry has increasingly recognized the value of advanced synthetic methodologies in drug discovery. Techniques such as asymmetric synthesis and catalytic transformations have enabled the efficient production of complex chiral molecules like Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate. These methods not only improve yield but also enhance purity, which is critical for pharmaceutical applications where impurities can affect safety and efficacy.
Moreover, computational chemistry has played a pivotal role in the design and optimization of carbamate-based drugs. Molecular modeling techniques allow researchers to predict how different structural modifications will affect biological activity. By leveraging these tools, scientists can accelerate the discovery process and identify promising candidates for further development. Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate represents an excellent example of how computational methods can be integrated into drug design strategies.
In conclusion, Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate (CAS No: 1228092-34-9) is a structurally fascinating compound with significant potential in pharmaceutical research. Its unique combination of steric hindrance provided by the tert-butyl group and rigidity introduced by the phenylcyclopropyl moiety makes it an attractive scaffold for drug development. The chiral (1S,2S)-configuration further enhances its appeal as a starting point for designing novel therapeutics. As research in carbamate-based compounds continues to advance, compounds like Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate are likely to play a crucial role in the discovery and development of next-generation drugs.
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